2-Bromo-5-methylthiazole

Description

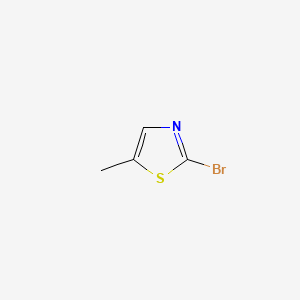

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPZHYAYNAUKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619852 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-23-1 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-5-methylthiazole. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and provides experimental protocols for its synthesis and common cross-coupling reactions. Furthermore, potential biological signaling pathways modulated by thiazole derivatives are discussed, highlighting the therapeutic potential of this scaffold.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom at the 2-position and a methyl group at the 5-position.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole |

| CAS Number | 41731-23-1[1][2][3] |

| Molecular Formula | C₄H₄BrNS[1][3] |

| SMILES | CC1=CN=C(S1)Br |

| InChI | 1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 |

| InChIKey | FJPZHYAYNAUKKA-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 178.05 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid/oil | [4] |

| Boiling Point | 192-200 °C (at 760 mmHg) | [1] |

| Density | ~1.702 g/cm³ (predicted) | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1] |

| Refractive Index | ~1.5730 to 1.5770 | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis and Purification

The primary synthetic route to 2-substituted thiazoles is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thioamide. For this compound, the synthesis would proceed from an appropriate α-haloketone and thiourea, followed by bromination.

Hantzsch Thiazole Synthesis (General Protocol)

This protocol outlines the general steps for the synthesis of a thiazole ring, which can be adapted for this compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue is then dissolved in water and neutralized with a saturated solution of a weak base like sodium bicarbonate.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Bromination: The resulting 2-amino-5-methylthiazole can then be subjected to a Sandmeyer-type reaction to replace the amino group with a bromine atom to yield the final product.

Purification

Purification of the crude product can be achieved by recrystallization or column chromatography.

Experimental Protocol (Column Chromatography):

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.

-

Elution: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The mobile phase is then passed through the column to elute the components.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the proton on the thiazole ring (C4-H). The chemical shifts will be influenced by the electronegativity of the adjacent atoms. |

| ¹³C NMR | Signals corresponding to the three carbon atoms of the thiazole ring and one for the methyl group. The carbon attached to the bromine will be significantly deshielded. |

| FT-IR | Characteristic peaks for C-H stretching and bending, C=N and C=C stretching vibrations of the thiazole ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak. |

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Experimental Protocol (General):

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., dioxane/water).

-

Reaction: The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[7]

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.

Experimental Protocol (General):

-

Reaction Setup: this compound (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent like DMF or acetonitrile.

-

Reaction: The mixture is heated under an inert atmosphere, typically to 80-120 °C, until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove palladium salts, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[8]

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol (General):

-

Reaction Setup: In an inert atmosphere, this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like Et₃N) are combined in a solvent such as THF or DMF.

-

Reaction: The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9][10]

References

- 1. This compound | 41731-23-1 [chemicalbook.com]

- 2. 41731-23-1|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 41731-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-methylthiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway from commercially available starting materials and outlines the analytical methods for its characterization.

Synthesis Methodology

The synthesis of this compound is a two-step process. The first step involves the formation of the precursor, 2-Amino-5-methylthiazole, through the Hantzsch thiazole synthesis. The subsequent step is a Sandmeyer reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of 2-Amino-5-methylthiazole

The synthesis of 2-Amino-5-methylthiazole is achieved by the reaction of chloroacetone with thiourea.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 mole equivalent) in water.

-

With continuous stirring, add chloroacetone (1 mole equivalent) dropwise to the suspension over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

-

After the addition is complete, heat the yellow solution to reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add a concentrated solution of sodium hydroxide with cooling to neutralize the mixture and precipitate the product.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-Amino-5-methylthiazole by vacuum distillation or recrystallization from a suitable solvent. A yield of 70-75% can be expected.

Reaction Scheme:

Synthesis of 2-Amino-5-methylthiazole

Step 2: Synthesis of this compound via Sandmeyer Reaction

The conversion of 2-Amino-5-methylthiazole to this compound is accomplished through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a bromide ion.

Experimental Protocol:

-

Dissolve 2-Amino-5-methylthiazole (1 mole equivalent) in an aqueous solution of hydrobromic acid (HBr) in a flask cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) in water (1 mole equivalent) dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.

Reaction Scheme:

Sandmeyer Bromination of 2-Amino-5-methylthiazole

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H4BrNS | [1] |

| Molecular Weight | 178.05 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 195.1 °C at 760 mmHg | |

| Density | 1.702 g/cm³ | |

| Refractive Index | 1.589 |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | H-4 |

| ~2.5 | Singlet | 3H | -CH3 |

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-2 |

| ~138 | C-5 |

| ~125 | C-4 |

| ~18 | -CH3 |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1530 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch |

| ~700 | Strong | C-Br stretch |

Mass Spectrometry (MS):

| m/z | Interpretation |

| 177/179 | [M]+• (Molecular ion peak, showing isotopic pattern for Bromine) |

| 98 | [M - Br]+ |

| 71 | [M - Br - HCN]+ |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the mechanistic pathway of the key transformation.

Overall Synthesis Workflow

Simplified Sandmeyer Reaction Mechanism

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The described two-step synthesis is a reliable method for obtaining this important pharmaceutical intermediate. The provided characterization data, while partially predictive, serves as a useful reference for researchers in the field. It is strongly recommended that researchers confirm the identity and purity of the synthesized compound using their own analytical instrumentation.

References

An In-depth Technical Guide to 2-Bromo-5-methylthiazole (CAS: 41731-23-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylthiazole is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry. Its strategic importance lies in the reactivity of the bromine atom at the 2-position of the thiazole ring, which allows for the facile introduction of various molecular fragments through cross-coupling reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1][2][3] It is a brominated thiazole compound utilized in proteomics research.[4][5] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41731-23-1 | [4][5] |

| Molecular Formula | C₄H₄BrNS | [4][5] |

| Molecular Weight | 178.05 g/mol | [4][5] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Boiling Point | 195.1 ± 9.0 °C at 760 mmHg | [6] |

| Flash Point | 71.8 ± 18.7 °C | [6] |

| Refractive Index | 1.589 | [6] |

| Purity | >98.0% (GC) | [1][3] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][2][3] |

| Solubility | Slightly soluble in water | [7] |

| Storage | Store in a well-ventilated place. Keep cool. | [2] |

Synthesis and Reactivity

Synthesis of this compound

A classical approach to the synthesis of this compound involves the direct bromination of 5-methylthiazole.

Experimental Protocol: Bromination of 5-Methylthiazole

-

Materials:

-

5-Methylthiazole

-

Bromine

-

Acetic acid

-

Sodium carbonate

-

Ether

-

Sodium sulfate

-

Ice

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 5-methylthiazole in acetic acid.

-

Slowly add bromine to the solution with good cooling to manage the exothermic reaction.

-

Allow the mixture to stand overnight at room temperature.

-

Pour the reaction mixture onto ice water.

-

Neutralize the mixture by making it alkaline with sodium carbonate.

-

Extract the aqueous mixture with ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

The residual this compound can be purified by distillation.

-

-

Note: This protocol is based on a classical method and may require optimization for modern laboratory settings.

Reactivity and Key Reactions: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of this compound is readily displaced in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is extensively used to synthesize 2-aryl-5-methylthiazole derivatives. These derivatives are of significant interest in drug discovery, particularly for the development of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general method and may require optimization for specific substrates.

-

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine:\n- this compound\n- Arylboronic Acid\n- Pd Catalyst\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert_Atmosphere [label="Purge with\nInert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent_Addition [label="Add Degassed\nSolvent", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Heat and Stir\n(80-100°C, 12-24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC/GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Aryl-5-methylthiazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants; Reactants -> Inert_Atmosphere; Inert_Atmosphere -> Solvent_Addition; Solvent_Addition -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } } Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development: Kinase Inhibitors

Thiazole derivatives are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A particularly significant application of this compound is in the synthesis of kinase inhibitors.

Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aryl-5-methylthiazole scaffold, readily accessible from this compound, is a key pharmacophore in the design of potent and selective kinase inhibitors.

Targeting the p38 MAPK Signaling Pathway

One of the key kinase targets for inhibitors derived from this compound is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of inflammatory responses.[7] Stress stimuli, such as inflammatory cytokines, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately phosphorylate and activate p38 MAPK.[6][8] Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

// Nodes Stress [label="Stress Stimuli\n(e.g., Inflammatory Cytokines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(MKK3/6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Downstream Substrates\n(Kinases, Transcription Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokine Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="2-Aryl-5-methylthiazole\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK [label="activates"]; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> p38 [label="phosphorylates"]; p38 -> Substrates [label="phosphorylates"]; Substrates -> Cytokines [label="leads to"]; Inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } } Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Quantitative Data for Thiazole-Based p38 MAPK Inhibitors

The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table provides examples of IC₅₀ values for thiazole-based inhibitors of p38α MAPK, demonstrating the potency that can be achieved with this scaffold.

| Compound Type | Target Kinase | IC₅₀ (µM) | Reference |

| Benzothiazole Derivative (13m) | p38α MAPK | 0.031 ± 0.14 | [10] |

| Benzothiazole Derivative (12l) | p38α MAPK | 0.036 | [10] |

| Benzofuran Derivative (9i) | p38α MAPK | 0.04 | [10] |

| Fluorophenyl-2-iminopyridine-benzofuran (8h) | p38α MAPK | 0.27 | [10] |

| SB203580 (Reference Compound) | p38α MAPK | 0.50 | [10] |

Conclusion

This compound (CAS: 41731-23-1) is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the efficient synthesis of a wide array of 2-aryl-5-methylthiazole derivatives. These derivatives have shown significant promise as potent inhibitors of various kinases, most notably p38 MAPK, a key regulator of inflammatory processes. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the synthetic potential of this compound for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound - 41731-23-1 - Pope [popebiotech.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-methylthiazole for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-methylthiazole, alongside detailed experimental protocols and its applications in proteomics research.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₄BrNS.[1][2] It is recognized for its utility as a building block in organic synthesis and its potential applications in proteomics research.[1][2] This compound is typically supplied as a colorless to light yellow or light orange clear liquid.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrNS | [1][2] |

| Molecular Weight | 178.05 g/mol | [1][2] |

| Physical State | Liquid at 20°C | |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Boiling Point | 84 °C at 12 mmHg; 195.1 ± 9.0 °C at 760 mmHg | |

| Density | 1.68 - 1.7 ± 0.1 g/cm³ | |

| Refractive Index | 1.58 - 1.589 | |

| Solubility | Slightly soluble in water. | [1] |

| Flash Point | 71.8 - 72 °C | |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) under inert gas. | |

| Purity | Typically >98.0% (GC) |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring.

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule: one for the methyl carbon, two for the carbons in the thiazole ring, and one for the carbon bonded to bromine.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching and bending, C=N and C=C stretching vibrations within the thiazole ring, and a C-Br stretching frequency.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. The thiazole ring itself is aromatic and can undergo electrophilic substitution, although the bromine atom is deactivating. It is an air-sensitive compound and should be stored under an inert atmosphere.[3]

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-amino-5-methylthiazole. The general steps are outlined below.

Materials:

-

2-Amino-5-methylthiazole

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether or other suitable organic solvent

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization: 2-Amino-5-methylthiazole is dissolved in a cooled aqueous solution of hydrobromic acid in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. This reaction forms the corresponding diazonium salt.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution. Nitrogen gas will be evolved during this step.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent like diethyl ether. The organic layers are combined, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Quality Control and Analysis

The purity of the synthesized this compound can be assessed using Gas Chromatography (GC). The identity of the compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Applications in Proteomics Research

This compound is described as a brominated thiazole compound for proteomics research.[1][2] While specific, detailed applications in published literature are not abundant, its chemical structure suggests potential use as a chemical probe or a building block for designing larger molecules that can be used in proteomics workflows. The bromo-thiazole moiety can act as a reactive handle for covalent modification of proteins or as a recognizable fragment in mass spectrometry-based proteomics.

Below is a generalized workflow illustrating how a compound like this compound could be integrated into a chemical proteomics study.

This diagram illustrates a common strategy in chemical proteomics where a small molecule of interest is modified to create a probe. This probe is then used to interact with and "pull-down" its protein binding partners from a complex biological sample. The identified proteins can then shed light on the molecule's mechanism of action or potential signaling pathways it may influence.

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[3] It is also harmful if swallowed or in contact with skin, and harmful if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data for 2-Bromo-5-methylthiazole: A Technical Overview

Despite a comprehensive search of scientific literature and chemical databases, detailed, publicly available spectroscopic data (NMR, IR, MS) for 2-Bromo-5-methylthiazole remains elusive. This technical guide summarizes the available information and outlines the standard methodologies used for the spectroscopic analysis of similar heterocyclic compounds. This information is intended to guide researchers in their own analytical endeavors or in assessing the quality of commercially available samples.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 41731-23-1 | N/A |

| Molecular Formula | C₄H₄BrNS | N/A |

| Molecular Weight | 178.05 g/mol | N/A |

| Structure |  | N/A |

Spectroscopic Data (Predicted and Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals:

-

A singlet for the methyl group (CH ₃) protons, likely in the range of δ 2.3-2.6 ppm.

-

A singlet for the proton on the thiazole ring (CH ), likely in the range of δ 7.0-7.5 ppm.

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule:

-

The methyl carbon (C H₃).

-

The C4 carbon of the thiazole ring.

-

The C5 carbon of the thiazole ring (to which the methyl group is attached).

-

The C2 carbon of the thiazole ring (to which the bromine atom is attached), which is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for:

-

C-H stretching of the methyl group and the thiazole ring proton (around 2900-3100 cm⁻¹).

-

C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).

-

C=C stretching of the thiazole ring (around 1400-1500 cm⁻¹).

-

C-Br stretching (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group or cleavage of the thiazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum to single lines for each carbon.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹, with a background spectrum of the clean salt plates being subtracted.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), would be used.

-

Data Acquisition: For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed. For ESI, the solution would be infused into the source, and the mass-to-charge ratio of the resulting ions would be measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion and Recommendations

The absence of readily available, verified spectroscopic data for this compound in the public domain presents a challenge for researchers. It is recommended that any study utilizing this compound should involve its thorough in-house spectroscopic characterization to confirm its identity and purity. The experimental protocols and expected spectral features outlined in this guide provide a framework for such an analysis. For researchers without access to the necessary instrumentation, outsourcing the analysis to a commercial laboratory is a viable alternative. Furthermore, contacting chemical suppliers who list this compound may yield access to their internal quality control data.

The Pharmacological Potential of 2-Bromo-5-methylthiazole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of various substituents onto this heterocyclic ring allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. This technical guide focuses on the derivatives of 2-bromo-5-methylthiazole, a versatile building block for synthesizing a diverse array of bioactive molecules. While direct studies on a wide range of this compound derivatives are emerging, this document consolidates the existing data on their biological activities and those of structurally similar compounds, providing a predictive framework and a practical resource for researchers in the field. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of a bromo substituent on the thiazole ring can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various thiazole derivatives, including those with structural similarities to derivatives of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl]-thiazole-4[5H]-one (Compound 4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (Compound 8c) | A-549 (Lung) | Expressed as 48% inhibition at 5 µg/mL | [2] |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (Compound 8f) | A-549 (Lung) | Expressed as 40% inhibition at 5 µg/mL | [2] |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (6d) | K563 (Leukemia) | Comparable to Dasatinib | [3] |

| MCF-7 (Breast) | 20.2 | [3] | |

| HT-29 (Colon) | 21.6 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A-549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Thiazole Derivatives

The thiazole nucleus is a key pharmacophore in the development of antimicrobial agents. The incorporation of a bromine atom can enhance the antimicrobial potency of these compounds.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivatives of 1,3-thiazole (Compound 3) | Gram-positive cocci | 2–32 | [4] |

| Thiourea derivatives of 1,3-thiazole (Compound 9) | Gram-positive cocci | 2–32 | [4] |

| 2-Substituted aminothiazoles (SMB-1) | S. aureus | Comparable to Ampicillin | [5] |

| S. epidermidis | Comparable to Ampicillin | [5] | |

| E. coli | Comparable to Ampicillin | [5] | |

| K. pneumoniae | Comparable to Ampicillin | [5] | |

| C. albicans | Good activity | [5] | |

| A. niger | Comparable to Miconazole nitrate | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microbial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well microplate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibitory Activity

Thiazole derivatives have been investigated as inhibitors of various enzymes, playing a role in the management of diseases like cancer and neurodegenerative disorders. The 2-aminothiazole scaffold is a common feature in many enzyme inhibitors.

Enzyme Inhibition Data

The table below summarizes the inhibitory activity of selected thiazole derivatives against different enzymes, expressed as IC50 or Ki values.

| Compound/Derivative Class | Enzyme | IC50/Ki (µM) | Reference |

| 2-Amino-5-[(thiomethyl)aryl]thiazoles (Compound 2) | Itk (Interleukin-2-inducible T-cell kinase) | Potent and selective inhibitor | [1] |

| 2-Phenylthiazole derivatives (Compound B9) | CYP51 (Lanosterol 14α-demethylase) | Potent inhibitor | [6] |

| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Superior to Naproxen | [3] |

General Experimental Protocol for Enzyme Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of a compound against a specific enzyme. The exact conditions will vary depending on the enzyme and substrate.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

Test compounds dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a specific period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Simplified signaling pathway of enzyme inhibition.

Synthesis of Bioactive Thiazole Derivatives from this compound

This compound is a key intermediate for the synthesis of a variety of substituted thiazoles through cross-coupling reactions such as Suzuki and Sonogashira reactions, as well as amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino functionalities at the 2-position of the thiazole ring, leading to the generation of large libraries of compounds for biological screening.

General Synthetic Scheme: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst.

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling of a Bromo-thiazole Derivative

The following protocol is a general procedure for the Suzuki coupling of a bromo-substituted thiazole with an arylboronic acid, adapted from literature on similar substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Na2CO3)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in the solvent mixture.

-

Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Catalyst and Base Addition: Add the palladium catalyst (0.05-0.1 equivalents) and the base (2-3 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylthiazole derivative.

Conclusion

The derivatives of this compound represent a promising class of compounds with a wide spectrum of potential biological activities. The data from structurally related thiazole derivatives strongly suggest that this scaffold is a valuable starting point for the development of novel anticancer, antimicrobial, and enzyme inhibitory agents. The synthetic versatility of this compound, particularly its reactivity in cross-coupling reactions, allows for the creation of diverse chemical libraries for high-throughput screening. This technical guide provides a foundational resource for researchers to explore the pharmacological potential of this important class of heterocyclic compounds, offering detailed methodologies and a summary of the current state of knowledge to facilitate future drug discovery and development efforts.

References

- 1. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-methylthiazole: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of novel therapeutics. Among the vast array of thiazole derivatives, 2-bromo-5-methylthiazole stands out as a particularly versatile and valuable building block. Its bromine atom at the 2-position serves as a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, offering detailed experimental protocols and insights into its role in contemporary drug discovery.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a two-step sequence starting from readily available materials. The initial step involves the formation of the 2-aminothiazole ring via the Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

A general synthetic workflow is illustrated below:

Figure 1: General synthetic scheme for this compound.

Key Reactions and Functionalization

The synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in building the molecular diversity required for drug discovery programs.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with various boronic acids or esters.[2][3] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the thiazole ring.

Figure 2: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[4][5][6][7] This reaction is crucial for synthesizing 2-amino-5-methylthiazole derivatives, a common motif in many biologically active molecules.[5]

Figure 3: Workflow for Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of this scaffold in drug discovery.

Anticancer Agents

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[8][9] Many derivatives synthesized from this compound function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10][11]

-

Kinase Inhibitors: Thiazole-containing compounds have been identified as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), Aurora kinases, and protein kinase CK2.[11][12] For instance, certain 2-aminothiazole derivatives have shown potent inhibitory activity against pan-Src family kinases with subnanomolar potencies.[10]

Figure 4: Inhibition of a kinase signaling pathway by a thiazole derivative.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylthiazole derivatives | HT29 (human colon carcinoma) | HT29 | 2.01 | [13] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (human cervical cancer) | HeLa | 1.6 ± 0.8 | [10] |

| Aryl 2-aminothiazole | CK2α (Casein Kinase 2) | - | 3.4 | [10] |

| 2,4-diaryl pyrimidine-thiazole hybrids | BTK (Bruton's Tyrosine Kinase) | - | 0.02 | [12] |

Antimicrobial and Anti-inflammatory Agents

The thiazole nucleus is integral to the structure of many antimicrobial agents.[13] Derivatives of this compound have been explored for their potential as antibacterial and antifungal compounds. Additionally, certain 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective COX-1 inhibitors, suggesting their potential as anti-inflammatory agents.[14]

Table 2: Antimicrobial and Anti-inflammatory Activity

| Compound Class | Activity | Target/Organism | Potency | Reference |

| Imidazotriazole-incorporated thiazoles | Antibacterial | Staphylococcus epidermidis | Exceeded standard (amphotericin B) | [13] |

| 5-Methylthiazole-thiazolidinone conjugates | Anti-inflammatory | COX-1 | Superior to naproxen | [14] |

| 2-Amino-5-methylthiazole derivatives | Antioxidant | Superoxide radical scavenging | IC50: 17.2–48.6 µg/mL | [15] |

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the Suzuki coupling of bromo-heterocycles.[16][17]

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl/heteroarylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the degassed solvent mixture via syringe.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.[17]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-methylthiazole.[16]

-

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the palladium-catalyzed amination of aryl halides.[4][18]

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.

-

Add the this compound and the amine, followed by the anhydrous solvent.

-

Seal the flask and heat the mixture at 80-110 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, partition the mixture between ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the residue by flash column chromatography to afford the desired 2-amino-5-methylthiazole derivative.

-

Conclusion

This compound has firmly established itself as a high-value building block in medicinal chemistry. Its straightforward synthesis and, more importantly, its reactivity in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provide a reliable platform for generating vast libraries of structurally diverse compounds. The demonstrated success of its derivatives across multiple therapeutic areas, particularly in oncology, highlights the enduring potential of the thiazole scaffold. As drug discovery continues to demand novel chemical matter, this compound is poised to remain a key component in the synthetic chemist's toolbox for the foreseeable future.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Reactivity of the C-Br Bond in 2-Bromo-5-methylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-5-methylthiazole, a versatile heterocyclic building block in medicinal chemistry and materials science. The document details key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig), nucleophilic aromatic substitution, and metal-halogen exchange reactions. Each section includes detailed experimental protocols, quantitative data summarized in tabular format for easy comparison, and mechanistic diagrams generated using Graphviz to illustrate reaction pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of thiazole-containing molecules.

Introduction

The thiazole motif is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the thiazole ring is crucial for the development of novel therapeutic agents. This compound serves as a key starting material, with the C-Br bond at the 2-position providing a handle for a wide array of chemical transformations. The electron-withdrawing nature of the thiazole ring system influences the reactivity of the C-Br bond, making it susceptible to various reactions that enable the introduction of diverse functionalities. This guide explores the primary pathways for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-2-methylthiazole with Phenylboronic Acid *

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 10 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95 |

*Data for the isomeric 5-bromo-2-methylthiazole is presented as a close approximation of the reactivity of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling

| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 95 |

| 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 60 | 4 | 88 |

*Data for similar heteroaryl bromides are provided as representative examples.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Quantitative Data for Heck Reaction

| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | 1.5 | 96 |

| Iodobenzene | Styrene | PdCl₂ (1) | KOAc | CH₃OH | 120 | 48 | 74 |

*Data for similar aryl halides are provided as representative examples.

Experimental Protocol: General Procedure for Heck Reaction

-

To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., triethylamine, 1.5 mmol).

-

Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

-

Add the alkene (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.

Quantitative Data for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 99 |

| 5-Bromothiazole | Diarylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 |

*Data for similar heteroaryl bromides are provided as representative examples.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a flame-dried Schlenk tube.

-

Remove the tube from the glovebox and add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Add this compound (1.0 eq) followed by the amine (1.2 eq) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath (80-110 °C).

-

Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom, particularly with strong nucleophiles.

Experimental Protocol: General Procedure for SNAr

-

In a sealed tube, dissolve this compound (1.0 mmol) and the nucleophile (e.g., sodium methoxide, 1.2 mmol) in a suitable solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by chromatography or crystallization.

SNAr Reaction Pathway

Caption: General pathway for nucleophilic aromatic substitution.

Metal-Halogen Exchange

The C-Br bond in this compound can undergo metal-halogen exchange with strong organometallic bases like organolithium reagents to form a highly reactive thiazol-2-yl lithium species. This intermediate can then be trapped with various electrophiles.

Lithiation

Treatment with an alkyllithium reagent, typically at low temperatures, results in the formation of 2-lithio-5-methylthiazole.

Experimental Protocol: General Procedure for Lithiation and Trapping

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 mmol) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., DMF, 1.2 mmol) and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by chromatography.

Lithiation and Electrophilic Quench Workflow

Caption: Experimental workflow for lithiation and electrophilic quench.

Conclusion

The C-Br bond in this compound is a highly versatile functional group that allows for a wide range of chemical transformations. This guide has provided an in-depth overview of the key reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange. The detailed experimental protocols and compiled quantitative data offer a practical resource for chemists in academia and industry. The provided mechanistic diagrams serve to illustrate the underlying principles of these transformations. A thorough understanding of the reactivity of this important building block will continue to facilitate the synthesis of novel and complex molecules for various applications, particularly in the field of drug discovery.

The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-5-methylthiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-methylthiazole is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a methyl group at the 5-position of the thiazole ring, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in constructing complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery. The thiazole core is a privileged structure found in numerous biologically active compounds, and the ability to functionalize this scaffold through reactions such as palladium-catalyzed cross-coupling makes this compound a reagent of significant interest.[1][2]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The primary applications for this compound in this context include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Formation of 2-Aryl-5-methylthiazoles